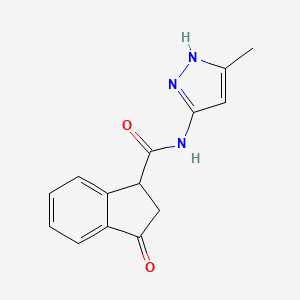

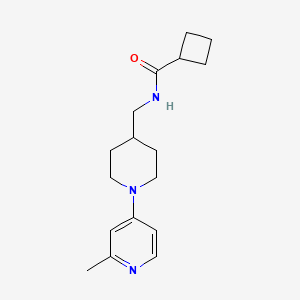

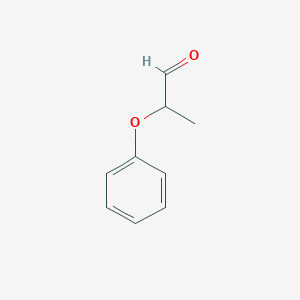

(6,7-Dimethoxy-4-((3-methoxyphenyl)amino)quinolin-2-yl)(3-methylpiperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been studied for their potential pharmacological properties .

Molecular Structure Analysis

The molecular structure of quinoline derivatives typically consists of a benzene ring fused to a pyridine at two adjacent carbon atoms . Specific substituents at various positions on the quinoline can greatly influence the properties of the compound.Chemical Reactions Analysis

Quinoline and its derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary greatly depending on the specific substituents present on the quinoline. For example, the presence of electron-donating or electron-withdrawing groups can influence the compound’s reactivity .Applications De Recherche Scientifique

Novel Compound Synthesis

- Radiosynthesis for Biological Studies : A method for the carbon-14 radiosynthesis of a quinolin-2(1H)-one derivative demonstrates the importance of these compounds in developing novel biological probes. The study emphasizes the strategic use of ortho-lithiations and the Friedlander synthesis in creating labeled compounds for pharmacokinetic and pharmacodynamic studies (Kitson et al., 2010).

Fluorescence Derivatization

- HPLC Analysis : Research on quinoxaline derivatives, closely related to the queried compound, highlights their utility as highly sensitive fluorescence derivatization reagents for primary, secondary, and tertiary alcohols in high-performance liquid chromatography (HPLC). These findings underscore the role of such compounds in enhancing analytical methodologies for detecting small organic molecules with precision and sensitivity (Yamaguchi et al., 1987).

Biological Activity Studies

- Bioreductive Anticancer Agents : The investigation into the synthesis, electrochemistry, and biological activity of cyclopropamitosenes and related indolequinones reveals the therapeutic potential of quinoline derivatives. Such studies are pivotal for the discovery of new anticancer agents, showcasing the applicability of these compounds in medical research and drug development (Cotterill et al., 1994).

Spectroscopic Properties and Environmental Studies

- Environmental Chemistry : The ozonolysis of lignin models in aqueous solution, including methoxybenzenes, sheds light on the environmental fate of similar organic compounds. Understanding the reaction pathways and products of such processes is crucial for environmental monitoring and assessing the impact of organic pollutants (Mvula et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[6,7-dimethoxy-4-(3-methoxyanilino)quinolin-2-yl]-(3-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O4/c1-16-7-6-10-28(15-16)25(29)22-13-20(26-17-8-5-9-18(11-17)30-2)19-12-23(31-3)24(32-4)14-21(19)27-22/h5,8-9,11-14,16H,6-7,10,15H2,1-4H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHQBIWBXSNEOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=NC3=CC(=C(C=C3C(=C2)NC4=CC(=CC=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6,7-Dimethoxy-4-((3-methoxyphenyl)amino)quinolin-2-yl)(3-methylpiperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-oxo-2-(piperidin-1-yl)ethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2701298.png)

![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2701302.png)

![4-[1-[2-(2-methoxyethylamino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2701304.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2701307.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2701313.png)

![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide](/img/structure/B2701314.png)